

Application Notes and Protocols for In Vivo Dissolution of DRI-C21045

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Compound of Interest

Compound Name: DRI-C21045

Cat. No.: B2543851

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC₅₀ of 0.17 μ M.[1][2][3] It has demonstrated immunomodulatory activity in various in vitro and in vivo models, including murine allogeneic skin transplant and alloantigen-induced T cell expansion experiments.[4][5][6] Proper dissolution and formulation of **DRI-C21045** are critical for ensuring its bioavailability and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of **DRI-C21045** formulations suitable for animal administration.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C32H24N2O7S	[7]
Molecular Weight	580.61 g/mol	[7]
In Vitro Solubility	~2 mg/mL in DMSO (requires sonication)	[1][7][8]

In Vivo Formulation Protocols

Two primary formulations have been successfully used for in vivo administration of **DRI-C21045**. The choice of formulation may depend on the desired route of administration, dosage, and experimental model.

Protocol 1: SBE- β -CD Based Formulation (Suspension)

This protocol yields a suspended solution suitable for subcutaneous injection.

Materials:

- **DRI-C21045** powder
- Dimethyl sulfoxide (DMSO)
- Sulfobutyl ether- β -cyclodextrin (SBE- β -CD)
- Saline (0.9% sodium chloride)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Sonicator

Procedure:

- Prepare 20% SBE- β -CD in Saline:
 - Dissolve 2 g of SBE- β -CD in 10 mL of saline.
 - Ensure the solution is clear. This solution can be stored at 4°C for up to one week.[\[2\]](#)[\[8\]](#)
- Prepare a 5.0 mg/mL DMSO stock solution of **DRI-C21045**:
 - Weigh the required amount of **DRI-C21045** powder.
 - Add the appropriate volume of DMSO to achieve a concentration of 5.0 mg/mL.
 - Use sonication to aid dissolution until the solution is clear.[\[2\]](#)[\[8\]](#)

- Prepare the final in vivo formulation (0.5 mg/mL):
 - This formulation consists of 10% DMSO and 90% (20% SBE- β -CD in Saline).[\[1\]](#)[\[8\]](#)
 - To prepare 1 mL of the final formulation, add 100 μ L of the 5.0 mg/mL **DRI-C21045** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution.[\[2\]](#)[\[8\]](#)
 - Mix thoroughly. The final solution will be a suspension.[\[1\]](#)[\[2\]](#)
 - It is recommended to prepare this formulation fresh on the day of use.[\[2\]](#)

Protocol 2: HP β CD Based Formulation (Solution)

This protocol has been used for daily subcutaneous injections in mouse models.[\[8\]](#)

Materials:

- **DRI-C21045** powder
- Hydroxypropyl- β -cyclodextrin (HP β CD)
- Sterile water or saline
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer or sonicator

Procedure:

- Prepare a 20% w/v HP β CD solution:
 - Dissolve 20 g of HP β CD in 100 mL of sterile water or saline.
 - Mix until the HP β CD is fully dissolved.
- Dissolve **DRI-C21045** in the HP β CD solution:

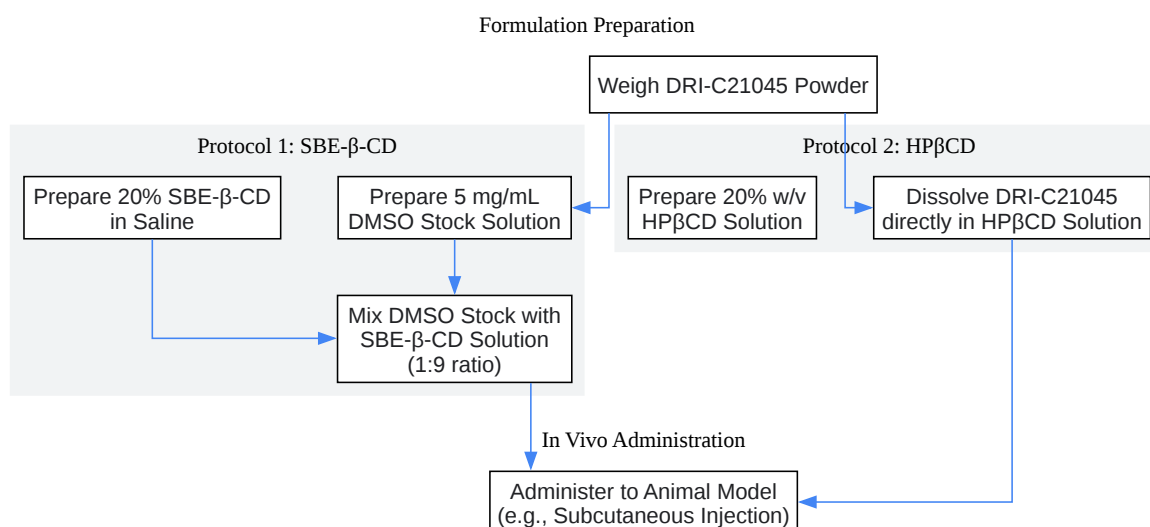
- Weigh the required amount of **DRI-C21045** to achieve the desired final concentration for dosing (e.g., for a 30 mg/kg dose).
- Add the 20% w/v HP β CD solution to the **DRI-C21045** powder.
- Vortex or sonicate until the compound is completely dissolved. In vivo studies have successfully used this formulation for subcutaneous injections at doses of 20-60 mg/kg.[8]
[9]

Quantitative Data Summary

Formulation Component	Protocol 1 (SBE- β -CD)	Protocol 2 (HP β CD)
DRI-C21045 Concentration	0.5 mg/mL	Dose-dependent (e.g., for 30 mg/kg)
Primary Solvent/Vehicle	20% SBE- β -CD in Saline	20% w/v HP β CD
Co-solvent	10% DMSO	N/A
Final State	Suspension	Solution
Route of Administration	Subcutaneous Injection	Subcutaneous Injection

Experimental Workflow

The following diagram illustrates the general workflow for preparing **DRI-C21045** for in vivo studies.

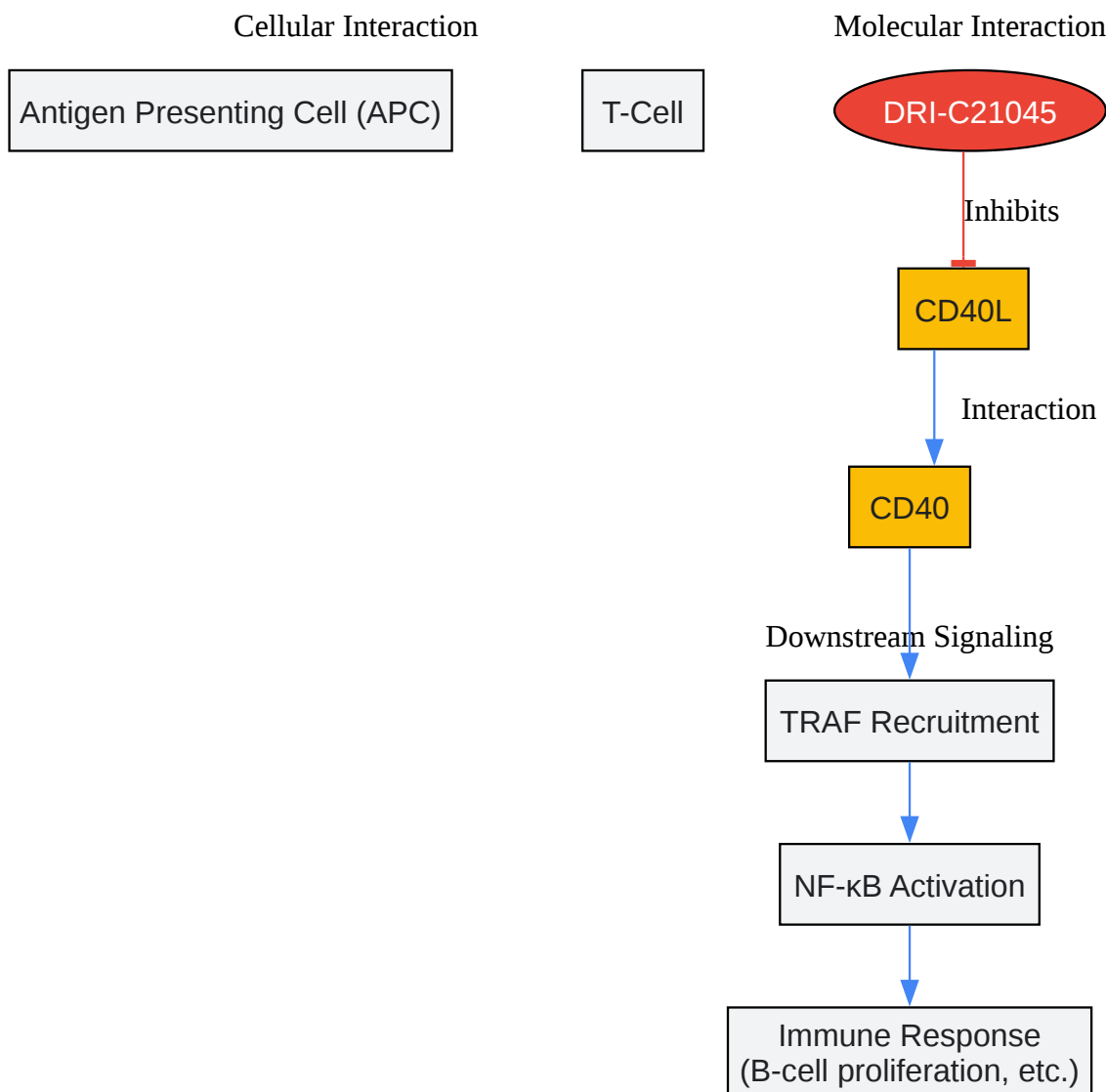


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Caption: Workflow for preparing **DRI-C21045** formulations.

Signaling Pathway

DRI-C21045 inhibits the interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L) on T-cells. This interaction is crucial for T-cell activation and subsequent immune responses. By blocking this interaction, **DRI-C21045** inhibits downstream signaling pathways, most notably the NF-κB pathway.[4][6]



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Caption: **DRI-C21045** inhibits the CD40-CD40L signaling pathway.

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